Norajmaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norajmaline is an organonitrogen heterocyclic compound that is a derivative of ajmaline, lacking the methyl substituent attached to the nitrogen of the dihydroindole moiety. It has a molecular formula of C19H24N2O2 and a molecular weight of 312.4 g/mol.
Scientific Research Applications
Preparation Methods
The preparation of Norajmaline involves several synthetic routes. One common method includes the reaction of 9β,11β-epoxy-pregnane-17α,21-diol-20-one with an excess of an organic sulfonyl halide in the presence of a trialkylamine and an inert organic solvent to form the 21-sulfonate ester. This is followed by the addition of an alcohol to yield a 9β,11β-epoxy-21-halo-pregnane-17α-ol-20-one . The resulting compound is then reacted with an anhydride, chloride, or bromide of a carboxylic acid in the presence of a trialkylamine to form the final product .
Chemical Reactions Analysis
Norajmaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonyl halides, trialkylamines, and carboxylic acid derivatives . Major products formed from these reactions include 21-halo-pregnane derivatives and 17-esters of 9α,21-dihalo-pregnane .
Mechanism of Action
The mechanism of action of Norajmaline involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to play a role in the regulation of gonadotropin secretion and other hormonal processes .
Comparison with Similar Compounds
Norajmaline is similar to other compounds such as 5α-Pregnan-17α-ol-3,20-dione and 5alpha-androstane-3beta,17alpha-diol . it is unique in its structure and specific biological activities. Unlike 5α-Pregnan-17α-ol-3,20-dione, which is a progestogen, this compound is better studied as a metabolic intermediate . Similarly, while 5alpha-androstane-3beta,17alpha-diol is a major metabolite of testosterone with androgenic activity, this compound has distinct pharmacological properties .
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C19H24N2O2/c1-2-9-10-7-13-16-19(11-5-3-4-6-12(11)20-16)8-14(15(10)17(19)22)21(13)18(9)23/h3-6,9-10,13-18,20,22-23H,2,7-8H2,1H3/t9-,10-,13-,14-,15-,16-,17+,18+,19+/m0/s1 |
InChI Key |
HIOAYNMZFIHQNS-DEKAJGEMSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4 |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.